

Comprehensive Structural Elucidation: 4-Chloro-1-methoxypentane

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-1-methoxypentane

CAS No.: 22461-51-4

Cat. No.: B2880926

[Get Quote](#)

Executive Summary & Molecular Architecture

In the synthesis of pharmaceutical linkers and alkylated intermediates, **4-Chloro-1-methoxypentane** represents a critical bifunctional scaffold. Its structural elucidation via Proton Nuclear Magnetic Resonance (

¹H NMR) requires a nuanced understanding of inductive effects, spin-spin coupling, and the often-overlooked stereochemical implications of secondary alkyl halides.

This guide provides a rigorous breakdown of the

¹H NMR spectrum for **4-Chloro-1-methoxypentane** (

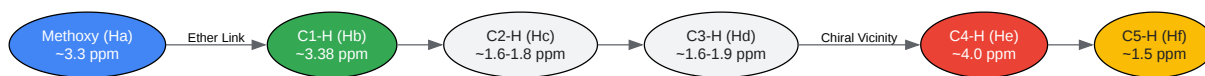
), synthesizing theoretical chemical shift logic with practical assignment protocols.

Structural Analysis

The molecule consists of a five-carbon chain anchored by a methoxy ether at position 1 and a secondary chloride at position 4.

- Formula:

- Molecular Weight: 136.62 g/mol
- Key Feature: Chiral center at C4, rendering the C3 methylene protons diastereotopic.



[Click to download full resolution via product page](#)

Figure 1: Proton connectivity and predicted chemical shift environments for **4-Chloro-1-methoxypentane**.

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent-solute interactions that distort chemical shifts, the following protocol is recommended.

Sample Preparation[1][2][3][4][5][6]

- Solvent: Deuterated Chloroform () (99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
- Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations may induce viscosity broadening; low concentrations risk poor signal-to-noise ratio (S/N).
- Tube: High-throughput 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Typical 400/500 MHz)

- Pulse Sequence: Standard 1D proton (or equivalent).
- Spectral Width: -2 to 14 ppm.
- Relaxation Delay (D1):

1.0 second (ensure complete relaxation of methyl protons).

- Scans (NS): 16 (sufficient for >10mg sample).
- Temperature: 298 K ().

Spectral Assignment & Interpretation

The spectrum is defined by two distinct deshielded regions (ether and chloride) and a shielded alkyl region. The following assignments are based on standard substituent chemical shift increments (Shoolery's rules) and empirical data for chloro-ethers.

Quantitative Data Table

Proton Label	Position	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment Logic
	C4-H	3.95 – 4.10	Multiplet (Sextet-like)	1H		Deshielded by -Cl; coupled to and .
	C1-H	3.35 – 3.42	Triplet	2H		Deshielded by -O; coupled to .
		3.32	Singlet	3H	N/A	Characteristic methoxy singlet; slightly upfield of .
	C2-H, C3-H	1.60 – 1.90	Multiplet (Overlapping)	4H	Complex	Methylene envelope. is diastereotopic (see Section 4).
	C5-H	1.51	Doublet	3H		Terminal methyl coupled to

Detailed Analysis

The Deshielded Region (3.0 – 4.5 ppm)

This region confirms the bifunctional nature of the molecule.

- The Chloride Methine (): Found furthest downfield (~4.0 ppm). The electronegativity of Chlorine pulls electron density, deshielding this proton. It appears as a sextet (splitting by 3 methyl protons + 2 methylene protons = 5 neighbors $n+1 = 6$ peaks), assuming values are similar.
- The Ether Methylene (): Found at ~3.4 ppm. Oxygen is electronegative but slightly less deshielding in this aliphatic chain context than the secondary chloride methine. It appears as a clear triplet.
- The Methoxy Singlet (): A sharp, tall singlet at ~3.3 ppm. This is the diagnostic peak for the methyl ether.

The Shielded Region (1.0 – 2.0 ppm)

- The Methyl Doublet (): At ~1.5 ppm, the terminal methyl group is split only by the single proton at C4, resulting in a doublet. This is a crucial checkpoint; if this appears as a triplet, your chain is likely linear (n-pentyl) rather than branched/substituted at the penultimate carbon.
- The Methylene Envelope (): The protons at C2 and C3 often overlap. C3 is closer to the chloride and may appear slightly downfield of C2, but in lower field instruments (300 MHz), this appears as a broad multiplet.

Advanced Structural Nuances: Chirality & Diastereotopicity

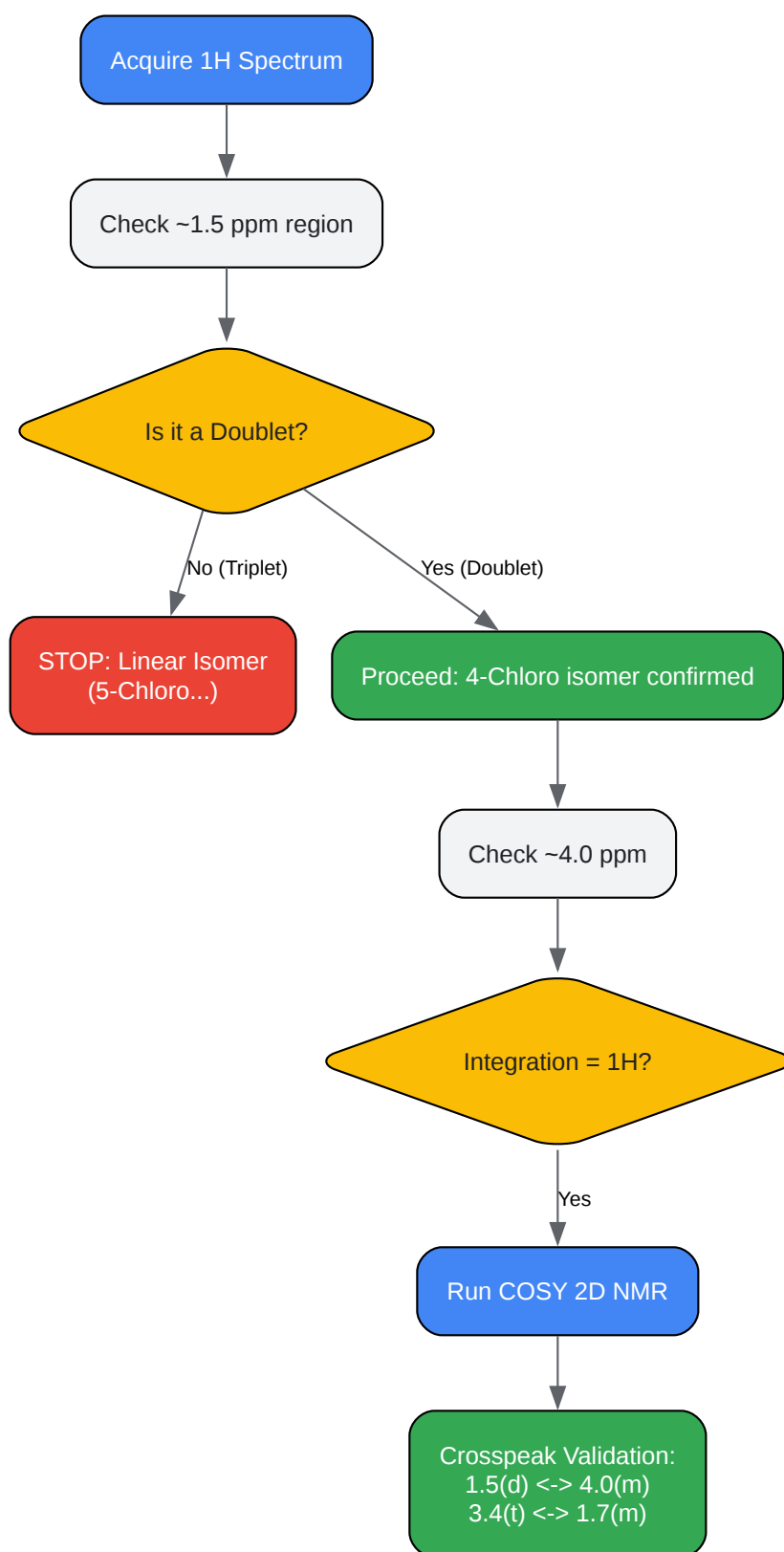
Expert Insight: The carbon at position 4 (C4) is a chiral center. Because C4 is chiral, the two protons on the adjacent C3 carbon are diastereotopic. They are not chemically equivalent ().

- In Low Field NMR (300 MHz): These protons likely average out or overlap heavily with C2 protons, appearing as a "blob."
- In High Field NMR (>500 MHz): You may observe complex splitting for C3 protons (ABX or ABXY system) rather than a simple quintet. They will exhibit geminal coupling to each other and vicinal coupling to C2 and C4.

Why this matters: If you observe "extra" peaks or broadening in the 1.6–1.9 ppm region, it is likely not an impurity, but the diastereotopic nature of the C3 protons.

Validation Workflow

To confirm the structure and rule out isomers (e.g., 5-chloro-1-methoxypentane), use the following logic flow.



[Click to download full resolution via product page](#)

Figure 2: Step-by-step structural validation workflow.

Confirmation via 2D NMR (COSY)

If the 1D spectrum is ambiguous due to overlap in the 1.6–1.9 ppm region, a COSY (Correlation Spectroscopy) experiment is definitive:

- Correlation A: The Methyl doublet (1.5 ppm) must show a cross-peak only with the Methine multiplet (4.0 ppm).
- Correlation B: The Ether triplet (3.4 ppm) must show a cross-peak with the C2 methylene protons (~1.7 ppm).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift increments and coupling constants).
- National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [[Link](#)] (Source for comparative chloro-alkane and ether spectral data).
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. *Organometallics*, 29(9), 2176-2179. [[Link](#)] (Essential for identifying solvent impurities in synthesis).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for additivity rules in substituted alkanes).
- To cite this document: BenchChem. [[Comprehensive Structural Elucidation: 4-Chloro-1-methoxypentane](#)]. BenchChem, [2026]. [[Online PDF](#)]. Available at: [<https://www.benchchem.com/product/b2880926/docs#comprehensive-structural-elucidation-4-chloro-1-methoxypentane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)